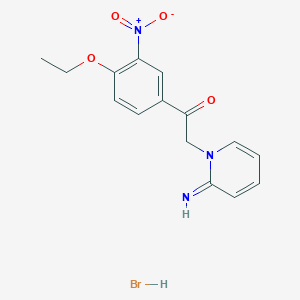![molecular formula C24H29N5O B6016180 4-phenyl-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B6016180.png)
4-phenyl-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-phenyl-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide is not fully understood. However, it has been shown to interact with various molecular targets, including ion channels, receptors, and enzymes. Its neuroprotective effects may be due to its ability to modulate ion channels and reduce oxidative stress. Its anticancer effects may be due to its ability to inhibit enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis in various cell types. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-phenyl-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide in lab experiments is its versatility. It can be used in various assays and experiments to study different molecular targets and pathways. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-phenyl-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide. One direction is to further investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, the compound can be used as a scaffold for the development of new drugs with improved efficacy and bioavailability. Finally, more research is needed to fully understand its mechanism of action and molecular targets.
Synthesemethoden
The synthesis of 4-phenyl-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide involves several steps. One common method is through the reaction of 4-phenylbutan-2-one with 3-pyridinecarboxaldehyde and 4-piperidone in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 5-bromo-1H-pyrazole-4-carboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, it has been shown to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In drug development, it has been studied as a potential scaffold for the development of new drugs.
Eigenschaften
IUPAC Name |
4-phenyl-N-[2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c30-24(10-4-8-20-6-2-1-3-7-20)27-23-11-15-26-29(23)22-12-16-28(17-13-22)19-21-9-5-14-25-18-21/h1-3,5-7,9,11,14-15,18,22H,4,8,10,12-13,16-17,19H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUOHIKYTGJYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide](/img/structure/B6016107.png)
![ethyl {3,5-dimethyl-4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6016109.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6016113.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide](/img/structure/B6016117.png)
![3-methyl-4-(3-methylphenyl)-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6016123.png)
![N-[4-(aminosulfonyl)benzyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B6016127.png)

![2-({[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B6016148.png)

![1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6016168.png)
![N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B6016176.png)

![3-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6016189.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6016195.png)